REACTION_CXSMILES
|
B(F)(F)F.[C]=O.C=C.[C:9]([O:13][CH3:14])(=[O:12])[CH2:10][CH3:11]>>[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:1.2,^3:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
carbon monoxide ethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O.C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
CH3OH complex is added to a 600 ml
|
Type
|
ADDITION
|
Details
|
After addition of this mixture
|
Type
|
TEMPERATURE
|
Details
|
the autoclave is heated to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave is cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B(F)(F)F.[C]=O.C=C.[C:9]([O:13][CH3:14])(=[O:12])[CH2:10][CH3:11]>>[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:1.2,^3:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
carbon monoxide ethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O.C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
CH3OH complex is added to a 600 ml
|
Type
|
ADDITION
|
Details
|
After addition of this mixture
|
Type
|
TEMPERATURE
|
Details
|
the autoclave is heated to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave is cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B(F)(F)F.[C]=O.C=C.[C:9]([O:13][CH3:14])(=[O:12])[CH2:10][CH3:11]>>[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:1.2,^3:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
carbon monoxide ethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O.C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
CH3OH complex is added to a 600 ml
|
Type
|
ADDITION
|
Details
|
After addition of this mixture
|
Type
|
TEMPERATURE
|
Details
|
the autoclave is heated to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave is cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B(F)(F)F.[C]=O.C=C.[C:9]([O:13][CH3:14])(=[O:12])[CH2:10][CH3:11]>>[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:1.2,^3:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
carbon monoxide ethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O.C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
CH3OH complex is added to a 600 ml
|
Type
|
ADDITION
|
Details
|
After addition of this mixture
|
Type
|
TEMPERATURE
|
Details
|
the autoclave is heated to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave is cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |